molecular formula C18H20FN3O B2443797 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide CAS No. 2309539-73-7

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

Cat. No. B2443797
CAS RN: 2309539-73-7
M. Wt: 313.376
InChI Key: FBEYKZVDKACOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide, also known as DCPPF, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. DCPPF is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their effectiveness against bacterial strains, making them promising candidates for novel antimicrobial agents. Further studies could investigate specific mechanisms and optimize their antibacterial activity.

Antifungal Potential

In addition to antibacterial effects, pyrazolines have shown antifungal activity . Investigating the efficacy of our compound against fungal pathogens could provide insights into its therapeutic potential for treating fungal infections.

Antioxidant Properties

Oxidative stress contributes to cellular damage and disease progression. Assessing the compound’s antioxidant activity, perhaps by measuring its impact on reactive oxygen species (ROS) levels, would be valuable .

Neurotoxicity and Acetylcholinesterase Inhibition

Understanding the effects of our compound on acetylcholinesterase (AchE) activity is crucial. AchE inhibition can impact nerve transmission and behavior. Investigating its neurotoxic potential in fish alevins could provide insights into its safety profile .

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYKZVDKACOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzamide

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